(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine
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Description
“(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is a chemical compound with the IUPAC name (2S)-1-(1H-imidazol-5-yl)propan-2-amine . It has a molecular weight of 125.17 .
Molecular Structure Analysis
The molecular formula of “(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is C6H11N3 . The InChI code is 1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.34 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass is 250.19059473 g/mol . The topological polar surface area is 109 Ų . The compound has a complexity of 84.4 .Scientific Research Applications
Allergic Reactions and Antihistamine Development
S-A-Chloromethylhistamine is a compound that has been studied for its role in allergic reactions. As a histamine analogue, it interacts with histamine receptors, particularly the H1 subtype . This interaction is crucial in the development of antihistamine drugs, which are used to counteract the effects of histamine in allergic responses, such as itching, swelling, and redness .
Gastric Acid Secretion Studies
The compound has been utilized in research focusing on gastric acid secretion. Histamine plays a significant role in stimulating gastric gland secretion, leading to increased acidity in the stomach . By studying analogues like S-A-Chloromethylhistamine, researchers can better understand the mechanisms of gastric acid release and potentially develop treatments for related disorders .
Neurotransmitter Research
Histamine is also a central neurotransmitter in the brain. Research involving S-A-Chloromethylhistamine can provide insights into the role of histamine in various neurological functions, including sleep-wake regulation, appetite control, and cognitive processes .
Inflammatory Response
This compound is relevant in the study of the inflammatory response. Histamine is known to increase the permeability of capillaries during inflammation, allowing white blood cells to reach affected tissues . Analogues like S-A-Chloromethylhistamine can help in understanding and potentially controlling inflammatory processes.
Cardiovascular Research
In cardiovascular research, S-A-Chloromethylhistamine can be used to study the effects of histamine on heart rate and blood pressure. Histamine has vasodilatory effects, which can influence cardiovascular dynamics .
Respiratory System Studies
Given histamine’s role in contracting bronchial smooth muscle, research on S-A-Chloromethylhistamine can contribute to understanding and treating respiratory conditions like asthma, where airway obstruction is a significant concern .
Immune System Modulation
S-A-Chloromethylhistamine may also be used in studies aimed at modulating the immune system. Histamine release from mast cells is a critical part of the body’s defense against pathogens .
Headache and Migraine Research
Finally, the compound has applications in headache and migraine research. Histamine release has been associated with headache induction, and studying its analogues can lead to better understanding and treatment of migraines .
properties
IUPAC Name |
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOXRFPLFJWSZ-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415949 |
Source
|
Record name | s-a-chloromethylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |
CAS RN |
75614-86-7 |
Source
|
Record name | s-a-chloromethylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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